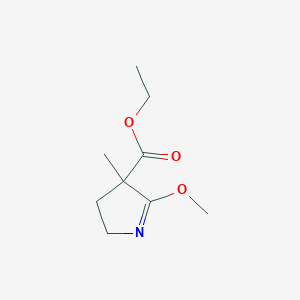
2-(1,2-oxazol-4-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Oxazol-4-yl)ethane-1-sulfonyl chloride, commonly referred to as OESC, is a highly versatile and widely used reagent in organic synthesis and research. It is a colorless, water soluble solid and is used in a variety of applications due to its strong nucleophilicity, stability, and relatively low toxicity. OESC has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a catalyst for various reactions and as a reagent for the synthesis of organosulfur compounds.
Applications De Recherche Scientifique
OESC is widely used in organic synthesis and research, particularly in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the synthesis of organosulfur compounds, such as thiols, sulfones, and sulfoxides. Additionally, OESC has been used as a catalyst for various reactions, including the synthesis of polymers, the preparation of organometallic compounds, and the oxidation of alcohols.
Mécanisme D'action
The mechanism of action of OESC is based on its strong nucleophilicity. It acts as a nucleophile, attacking the electrophilic center of a molecule, such as a carbonyl group or an alkyl halide. This results in a substitution reaction, where the nucleophile displaces the leaving group.
Biochemical and Physiological Effects
OESC is relatively non-toxic and is not known to have any significant biochemical or physiological effects. It is not believed to be mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using OESC in laboratory experiments is its high reactivity and stability. It is also relatively non-toxic and can be easily handled in the laboratory. However, OESC is not very soluble in water, and it is sensitive to air and light.
Orientations Futures
The use of OESC in organic synthesis and research is expected to continue to grow in the future. It is likely to be used in the synthesis of new pharmaceuticals, agrochemicals, and fine chemicals. It may also be used as a catalyst for new reactions and as a reagent for the synthesis of organosulfur compounds. Additionally, OESC may be used in the synthesis of polymers and the preparation of organometallic compounds. Finally, it may be used in the oxidation of alcohols and other compounds.
Méthodes De Synthèse
The synthesis of OESC is typically carried out in two steps. The first step is the preparation of 1,2-oxazole, which is obtained by the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base. The second step involves the reaction of the 1,2-oxazole with ethanesulfonyl chloride in the presence of an acid catalyst. The resulting product is OESC.
Propriétés
IUPAC Name |
2-(1,2-oxazol-4-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c6-11(8,9)2-1-5-3-7-10-4-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFVZKUFSOJLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Oxazol-4-yl)ethane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)


![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)




![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)

